N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-13(28)26-10-9-16-19(12-26)33-23(20(16)22-24-17-7-2-3-8-18(17)32-22)25-21(29)14-5-4-6-15(11-14)27(30)31/h2-8,11H,9-10,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIECEXMVZYQUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the acetyl and nitro groups . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Scientific Research Applications
Antitumor Properties
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide has shown promising antitumor activity in various studies. Its mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: In Vitro Antitumor Activity
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These results suggest that structural modifications can enhance cytotoxicity against specific cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a variety of pathogens. For instance, studies have demonstrated efficacy against both bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound B | Not specified | Not specified |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Drug Development
Given its biological activities, this compound is being explored as a potential candidate for drug development targeting cancer and infectious diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Medicinal Chemistry Studies
The compound serves as a valuable tool in medicinal chemistry for synthesizing new derivatives with improved pharmacological profiles.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Molecular docking studies have provided insights into how the compound binds to these enzymes, highlighting key interactions at the molecular level .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl) ethylamino) benzamides These compounds share structural similarities but differ in their specific substituents, which can significantly impact their biological activities and applications . The unique combination of functional groups in N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide contributes to its distinct properties and potential uses.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article details the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H23N3O2S and features a complex structure that includes a benzothiazole moiety and a thieno[2,3-c]pyridine framework. Its structural complexity is indicative of potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Benzothiazole Derivatives : Utilizing methods such as diazo-coupling and Knoevenagel condensation.
- Construction of Thieno[2,3-c]pyridine Framework : Achieved through cyclization reactions involving appropriate precursors.
- Final Coupling : The nitrobenzamide group is introduced through acylation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects against M. tuberculosis with Minimum Inhibitory Concentrations (MICs) comparable to standard anti-tubercular drugs.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results indicate that modifications in the structure can enhance the activity against resistant strains of bacteria .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research has shown that similar benzothiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the nitro group is particularly relevant as it has been associated with increased cytotoxicity in various cancer models.
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in target cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives against M. tuberculosis. The study found that specific modifications significantly enhanced potency compared to traditional antibiotics .
Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of benzothiazole derivatives in human breast cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through ROS generation and caspase activation pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
